N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
Description
N-{[3-(Trifluoromethyl)phenyl]methyl}acetamide is an acetamide derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(15)14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRKQRZKJXYBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-{[3-(Trifluoromethyl)phenyl]methyl}acetamide
Acetylation of 3-(Trifluoromethyl)benzylamine
The most direct method for synthesizing this compound involves the acetylation of 3-(trifluoromethyl)benzylamine using acetylating agents such as acetic anhydride or acetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
General Procedure :
- Reagents : 3-(Trifluoromethyl)benzylamine (1 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv, as base).
- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
- Workup : Wash with aqueous sodium bicarbonate and brine, dry over MgSO₄, and purify via recrystallization or column chromatography.
Key Considerations :
Preparation of 3-(Trifluoromethyl)benzylamine
The synthesis of the precursor 3-(trifluoromethyl)benzylamine is critical and can be achieved through multiple routes:
From 3-(Trifluoromethyl)benzyl Halides
Step 1: Synthesis of 3-(Trifluoromethyl)benzyl Bromide
- Starting Material : 3-(Trifluoromethyl)toluene.
- Bromination : React with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C.
- Yield : ~75%.
Step 2: Amination of Benzyl Bromide
- Reagents : Ammonia (aqueous or gaseous), ethanol, 60°C, 12 hours.
- Workup : Extract with ethyl acetate, dry, and distill under reduced pressure.
- Yield : ~65%.
From 3-(Trifluoromethyl)benzonitrile
Reduction of Nitrile to Amine :
- Reagents : LiAlH₄ in dry THF, 0°C to reflux.
- Conditions : 4 hours under nitrogen atmosphere.
- Workup : Quench with water, filter, and extract with DCM.
- Yield : ~80%.
Alternative Synthetic Strategies
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
Procedure :
Multi-Step Synthesis from 3'-(Trifluoromethyl)acetophenone
Step 1: Synthesis of 3'-(Trifluoromethyl)acetophenone
- Friedel-Crafts Acylation : React benzotrifluoride with acetic anhydride in the presence of AlCl₃ at 0°C.
- Yield : 96.3%.
Step 2: Reduction to Alcohol
Step 3: Conversion to Benzyl Bromide
Step 4: Amination and Acetylation
- Follow procedures in Sections 1.2.1 and 1.1.
Optimization and Scalability
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Melting Point | 103–106°C |
| Boiling Point | 292°C (decomposes) |
| Density | 1.302 g/cm³ |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the Acetamide Nitrogen
Key Insights :
- The 4-phenylpiperazine substituent in Compound 14 enhances anticonvulsant efficacy compared to simpler benzyl or alkylamino groups, likely due to improved receptor binding .
- Methylamino (ZK037) and dimethylamino-pyridinyl () substituents reduce molecular weight but may limit metabolic stability due to increased polarity .
Modifications on the Aromatic Ring
Key Insights :
Heterocyclic and Hybrid Derivatives
Key Insights :
Biological Activity
N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound, commonly referred to as TFMPA, has the following chemical structure:
- Molecular Formula: C10H10F3NO
- Molecular Weight: 221.19 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various biochemical applications.
Biological Activity Overview
The biological activity of TFMPA can be categorized into several key areas:
- Enzyme Inhibition: TFMPA exhibits significant enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. Research indicates that it can inhibit specific kinases that play critical roles in cell signaling and cancer cell proliferation .
- Anticancer Activity: Studies have shown that TFMPA can induce apoptosis in cancer cell lines. For instance, it demonstrated an IC50 value of 25.72 ± 3.95 μM in MCF cell lines, indicating its potential as an anticancer agent . In vivo studies also revealed that TFMPA could suppress tumor growth in animal models.
- Antibacterial Properties: Preliminary investigations suggest that TFMPA may possess antibacterial activity against various strains of bacteria, although further studies are required to establish its efficacy and mechanism of action .
The mechanisms through which TFMPA exerts its biological effects include:
- Binding Interactions: The trifluoromethyl group significantly enhances the binding affinity of TFMPA to target proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
- Modulation of Signaling Pathways: By inhibiting specific kinases, TFMPA alters gene expression patterns associated with cell growth and survival, thereby influencing cellular functions crucial for cancer progression .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of TFMPA, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis indicated that higher doses led to increased apoptosis rates, suggesting that TFMPA effectively triggers programmed cell death in cancer cells.
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 10 | 15 |
| 25 | 35 |
| 50 | 60 |
Case Study 2: Enzyme Inhibition Profile
TFMPA was tested against several kinases to evaluate its inhibitory potential. The results showed that it effectively inhibited key enzymes involved in cancer metabolism.
| Enzyme | IC50 (μM) |
|---|---|
| PI3Kδ | 3.1 |
| AKT | 1.0 |
| mTOR | 5.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
